Superior 5-HT1A Binding Affinity Versus Common Comparators
WAY-100635 demonstrates significantly higher binding affinity for the 5-HT1A receptor compared to the classic antagonists NAN-190 and p-MPPI, and the tool compound S-(−)-propranolol. This high affinity ensures robust receptor occupancy at lower concentrations, minimizing off-target effects. [1]
| Evidence Dimension | Binding Affinity (Ki) for 5-HT1A Receptor |
|---|---|
| Target Compound Data | 0.39 nM |
| Comparator Or Baseline | NAN-190: 2 - 6.8 nM ; p-MPPI: 0.2 - 2.2 nM [2]; S-(−)-propranolol: ~14 nM [3] |
| Quantified Difference | WAY-100635 affinity is 5- to 17-fold higher than NAN-190, and up to 36-fold higher than S-(−)-propranolol. |
| Conditions | Inhibition of [3H]8-OH-DPAT binding to rat hippocampal membranes [1]. |
Why This Matters
Higher affinity allows for the use of lower concentrations, reducing the likelihood of off-target interactions and providing a clearer pharmacological signal.
- [1] Forster EA, et al. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Eur J Pharmacol. 1995 Jul 25;281(1):81-8. View Source
- [2] Zhuang ZP, et al. Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl-p-iodobenzamido)ethyl]piperazine (p-MPPI) as 5-HT1A ligands. J Med Chem. 1994 Dec 23;37(26):4572-5. View Source
- [3] Hoyer D, et al. Molecular pharmacology of 5-HT1 and 5-HT2 recognition sites in mammalian brain. In: Receptors for 5-Hydroxytryptamine. 1986. View Source
